molecular formula C₆H₇D₅O₃ B1144415 Ethyl 3-Hydroxybutyrate-d5 CAS No. 1206486-01-2

Ethyl 3-Hydroxybutyrate-d5

Cat. No. B1144415
M. Wt: 137.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of ethyl 3-hydroxybutyrate and related compounds often involves biocatalytic processes or chemical reactions that emphasize enantioselectivity and yield optimization. For instance, Wang et al. (2018) have detailed the use of microbial esterase as an efficient biocatalyst for generating optically pure ethyl (R)-3-hydroxybutyrate, highlighting the importance of enantioselectivity in synthesizing chiral drug intermediates (Wang et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of ethyl 3-hydroxybutyrate-d5 and related compounds often utilize spectroscopic techniques and theoretical calculations to elucidate structural details. Zhou et al. (2017) have explored the crystal structure of related compounds, providing insight into their geometric and electronic characteristics (Zhou et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-hydroxybutyrate-d5 are central to its utility as an intermediate in the synthesis of pharmacologically valuable products. The asymmetric hydrogenation and esterification processes are key reactions, as described in studies focused on optimizing these reactions for high enantiomeric excess and yield (Hermon & Tshuva, 2008).

Scientific Research Applications

Enzymatic Synthesis for Chiral Drugs

Ethyl 3-hydroxybutyrate is a key intermediate in synthesizing various chiral drugs. Esterases like WDEst17 and PHE21 are used to generate optically pure enantiomers of ethyl 3-hydroxybutyrate, essential in chiral drug production. These enzymes offer an efficient, environmentally friendly method for preparing these important intermediates (Wang et al., 2018).

Microbial Production

Microorganisms like bakers' yeast and Geotrichum candidum can be utilized for the microbial reduction of ethyl acetoacetate, yielding enantiomers of ethyl 3-hydroxybutyrate. This process offers an alternative, biologically based method for producing these compounds (Wipf et al., 1983).

Analytical Chemistry and Reaction Studies

Ethyl 3-hydroxybutyrate is studied in analytical chemistry for understanding its hydrolysis and retro-aldol cleavage reactions. This research enhances our understanding of its behavior under various conditions, which is vital for its application in synthetic chemistry (Ganguly et al., 2011).

Synthesis Methods

Various methods for synthesizing ethyl 3-hydroxybutyrate have been explored, including dehydration processes. These methods are crucial for improving the efficiency and yield of ethyl 3-hydroxybutyrate, making it more accessible for pharmaceutical and industrial applications (Shu-qiancal, 2003).

Enzymatic Conversion to Aminoalcohols

Ethyl 3-hydroxybutyrate can be enzymatically converted to 3-hydroxybutyramides and then chemically reduced to yield 1,3-aminoalcohols. This pathway represents a significant method for producing these valuable compounds for various applications (Garda et al., 1992).

Biorefinery Integration

Ethyl 3-hydroxybutyrate can be integrated into biorefinery concepts, like the anaerobic production process using yeast like Saccharomyces cerevisiae. This integration enhances the sustainability of producing valuable chemical intermediates (Hirschmann et al., 2018).

Safety And Hazards

Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .

properties

CAS RN

1206486-01-2

Product Name

Ethyl 3-Hydroxybutyrate-d5

Molecular Formula

C₆H₇D₅O₃

Molecular Weight

137.19

synonyms

3-Hydroxy-butanoic Acid Ethyl Ester-d6;  3-hydroxy-butyric acid ethyl ester-d6;  β-Hydroxy-butyric Acid Ethyl Ester-d6;  (±)-3-Hydroxybutanoic acid ethyl ester-d6;  (±)-Ethyl 3-hydroxybutyrate-d6;  3-Hydroxybutanoic acid ethyl ester-d6;  3-Hydroxybutyric a

Origin of Product

United States

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